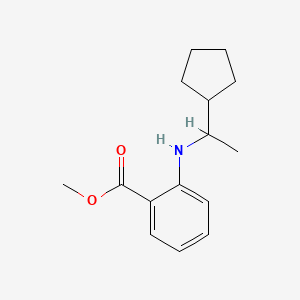

Methyl (1-cyclopentylethylamino)benzoate

Description

BenchChem offers high-quality Methyl (1-cyclopentylethylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1-cyclopentylethylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 2-(1-cyclopentylethylamino)benzoate |

InChI |

InChI=1S/C15H21NO2/c1-11(12-7-3-4-8-12)16-14-10-6-5-9-13(14)15(17)18-2/h5-6,9-12,16H,3-4,7-8H2,1-2H3 |

InChI Key |

NCBKFNYLFDPVQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC1)NC2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Substituted Alkyl Aminobenzoates: A Case Study Approach

Foreword

In the landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the essential physicochemical properties of N-substituted alkyl aminobenzoates, a class of compounds with significant relevance in medicinal chemistry, often associated with local anesthetic activity.

Due to the limited availability of specific experimental data for Methyl (1-cyclopentylethylamino)benzoate in publicly accessible scientific literature, this document will adopt a comprehensive case study approach. We will focus on the well-characterized and structurally related compound, Cyclomethycaine, and other relevant aminobenzoate derivatives. The principles, experimental methodologies, and data interpretation detailed herein are directly applicable to the analysis and characterization of novel molecules such as Methyl (1-cyclopentylethylamino)benzoate. Our focus is on the "how" and "why" of experimental design, ensuring a robust and validated understanding of the molecule .

Molecular Structure and Its Implications

The foundational step in characterizing any chemical entity is a detailed analysis of its structure. The hypothetical structure of Methyl (1-cyclopentylethylamino)benzoate suggests a molecule with three key regions:

-

An Aromatic Ring: The benzoate core, which is lipophilic.

-

An Ester Linkage: A critical feature for potential hydrolytic metabolism.

-

A Tertiary Amine: An ionizable group that significantly influences solubility and receptor interaction. The N-substitution with a 1-cyclopentylethyl group contributes to the molecule's steric bulk and lipophilicity.

This tripartite structure is characteristic of many local anesthetics, where the balance between lipophilicity and hydrophilicity is crucial for activity.

Key Physicochemical Parameters: A Tabulated Overview

For a comprehensive understanding, the following table summarizes key physicochemical properties for representative aminobenzoate derivatives. These values serve as a benchmark for what one might expect for a novel analogue like Methyl (1-cyclopentylethylamino)benzoate.

| Property | Benzocaine | Procaine | Cyclomethycaine |

| Molecular Formula | C₉H₁₁NO₂ | C₁₃H₂₀N₂O₂ | C₂₂H₃₃NO₃ |

| Molecular Weight | 165.19 g/mol | 236.31 g/mol | 359.5 g/mol |

| Melting Point | 88-90 °C | 61-63 °C | 181-182 °C (as HCl salt) |

| pKa | 2.5 (for the aromatic amine) | 9.0 (for the tertiary amine) | 7.8 |

| LogP | 1.86 | 2.1 | 4.3 |

| Aqueous Solubility | 0.4 g/L | Sparingly soluble | Soluble in water (as salt) |

Experimental Protocols for Physicochemical Characterization

The determination of a molecule's physicochemical properties is a multi-faceted process requiring a suite of analytical techniques. The following sections detail the standard experimental workflows.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter as it dictates the ionization state of a molecule at a given pH. For N-substituted aminobenzoates, the tertiary amine is typically the most basic center.

Methodology: Potentiometric Titration

-

Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Monitoring: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point.

Diagram: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

System Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Diagram: LogP Determination Workflow

Caption: Standard shake-flask method for LogP determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For Methyl (1-cyclopentylethylamino)benzoate, one would expect to see characteristic signals for the aromatic protons, the methyl ester, and the protons of the cyclopentylethyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions would include C=O stretching for the ester, C-N stretching for the amine, and C-H stretching for the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Chromatographic Analysis for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for monitoring their stability under various conditions (e.g., forced degradation studies).

Methodology: Reversed-Phase HPLC

-

Column: A C18 column is typically used for compounds of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm) is standard.

-

Analysis: The retention time of the main peak is used to identify the compound, and the peak area is used to quantify its concentration and determine purity.

Concluding Remarks

The physicochemical properties of a molecule like Methyl (1-cyclopentylethylamino)benzoate are not merely a collection of data points; they form a cohesive profile that predicts its behavior in both chemical and biological systems. The experimental methodologies detailed in this guide represent a robust framework for the comprehensive characterization of this and other novel N-substituted alkyl aminobenzoates. A thorough understanding of these properties is a critical prerequisite for any further development, from formulation design to preclinical evaluation.

References

-

OECD Guideline 107 for the Testing of Chemicals, Partition Coefficient (n-octanol/water): Shake Flask Method. Source: Organisation for Economic Co-operation and Development.

-

"Local Anesthetics" in Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Source: McGraw-Hill Education.

-

"Spectrometric Identification of Organic Compounds" by Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. Source: John Wiley & Sons.

-

"Drug-like Properties: Concepts, Structure-Property Relationships, and Methods for Prediction" by Li, D., and Kerns, E.H. Source: Academic Press.

Molecular structure and weight of Methyl (1-cyclopentylethylamino)benzoate

An In-depth Technical Guide to the Prospective Analysis of Methyl (1-cyclopentylethylamino)benzoate for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the rational design of small molecules with optimized physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of specific functional groups can profoundly influence a molecule's efficacy, metabolic stability, and target engagement.[1][2] This guide focuses on the prospective analysis of a novel compound, Methyl (1-cyclopentylethylamino)benzoate. While direct experimental data for this specific molecule is not available in current literature, its structure combines several key pharmacophores: a methyl benzoate core, a secondary amine linker, and a cyclopentylethyl moiety.

This document, intended for researchers and drug development professionals, will provide a comprehensive overview of its predicted molecular structure and weight, a proposed synthetic pathway, and an expert analysis of its potential applications in medicinal chemistry. By dissecting the constituent parts and drawing on established principles from analogous structures, we can construct a robust profile for this promising, albeit hypothetical, molecule.

Molecular Structure and Physicochemical Properties

The name Methyl (1-cyclopentylethylamino)benzoate suggests a methyl ester of benzoic acid substituted with a (1-cyclopentylethyl)amino group. For the purpose of this guide, we will assume a para-substitution pattern on the benzoate ring, a common configuration in pharmaceutical compounds, resulting in the structure Methyl 4-((1-cyclopentylethyl)amino)benzoate .

Structural Representation

The proposed chemical structure is detailed below. The molecule features a central phenyl ring, substituted at the 1-position with a methoxycarbonyl group (-COOCH₃) and at the 4-position with a secondary amine linked to a 1-cyclopentylethyl group.

Caption: Proposed structure of Methyl 4-((1-cyclopentylethyl)amino)benzoate.

Calculated Molecular Properties

A summary of the calculated molecular weight and other key identifiers for the proposed structure is presented in the table below. These values are foundational for experimental design, particularly in analytical chemistry for techniques like mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₂ | Calculated |

| Molecular Weight | 247.34 g/mol | Calculated |

| Exact Mass | 247.15723 Da | Predicted[3] |

| IUPAC Name | Methyl 4-((1-cyclopentylethyl)amino)benzoate | Proposed |

| SMILES | CC(C1CCCC1)NC2=CC=C(C=C2)C(=O)OC | Proposed |

| InChI Key | (Predicted) OWHMMRUWFOYJCA-UHFFFAOYSA-N | Based on analogous structure[3] |

Proposed Synthetic Pathway: Reductive Amination

A robust and efficient synthesis is critical for the exploration of any new chemical entity. We propose a two-step synthetic route starting from commercially available reagents. The key transformation is a reductive amination, a widely used and reliable method for forming carbon-nitrogen bonds.

Experimental Protocol

Step 1: Synthesis of Methyl 4-((1-cyclopentylethyl)amino)benzoate

-

Reaction Setup: To a round-bottom flask, add Methyl 4-aminobenzoate (1.0 equivalent), 1-cyclopentylethanone (1.2 equivalents), and a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to control the reaction exotherm. STAB is often preferred as it is a milder and more selective reagent.

-

Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel to yield the final product, Methyl 4-((1-cyclopentylethyl)amino)benzoate.

Synthesis Workflow Diagram

The proposed synthetic workflow is illustrated below, highlighting the key reagents and transformation.

Caption: Proposed synthesis via reductive amination.

Spectroscopic Characterization (Predicted)

Confirmation of the molecular structure would rely on standard spectroscopic techniques.

-

¹H NMR: Expected signals would include aromatic protons on the benzoate ring, a quartet and a doublet for the ethyl group protons, multiplets for the cyclopentyl protons, a broad singlet for the N-H proton, and a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethyl and cyclopentyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the calculated exact mass of 247.15723 Da.[3]

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch, C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic groups.[4]

Potential Applications in Drug Development

The structural motifs within Methyl (1-cyclopentylethylamino)benzoate suggest its potential as a valuable scaffold in medicinal chemistry.

Role of the Constituent Moieties

-

Methyl Benzoate Core: Benzoate and its derivatives are common in pharmaceuticals and serve as versatile building blocks for more complex molecules. The methyl ester provides a site for potential hydrolysis by esterases in vivo, which can be a strategy for prodrug design.

-

Cyclopentyl Group: The incorporation of small cycloalkane rings like cyclopentyl is a well-established strategy in drug design to increase metabolic stability and improve lipophilicity.[5] This can enhance membrane permeability and oral bioavailability. The non-planar structure can also provide conformational rigidity, leading to more selective binding to biological targets.[5]

-

"Magic Methyl" Analogy: The ethyl group's methyl substituent, adjacent to the chiral center, can be considered in the context of the "magic methyl" effect.[2] Adding a methyl group can block sites of metabolism, improve binding affinity by filling hydrophobic pockets in a receptor, and favorably alter the molecule's conformation.[1][2]

This combination of features makes the molecule an attractive candidate for screening in various therapeutic areas, including but not limited to oncology, inflammation, and neuroscience, where modulation of protein-protein interactions or enzyme activity by small molecules is a key therapeutic strategy.

Conclusion

While Methyl (1-cyclopentylethylamino)benzoate remains a hypothetical compound, a thorough analysis based on established chemical principles provides a strong foundation for its potential synthesis and application. Its calculated molecular weight is 247.34 g/mol , and it can likely be synthesized via a straightforward reductive amination protocol. The combination of a benzoate core, a metabolically favorable cyclopentyl group, and a strategically placed methyl group makes it a molecule of interest for drug discovery programs. This guide serves as a prospective blueprint, encouraging further experimental validation to unlock the full potential of this and related chemical scaffolds.

References

-

1-methylcyclopentyl benzoate - C13H16O2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemicalAid. Available at: [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (1977). ResearchGate. Available at: [Link]

-

Methyl benzoate. Wikipedia. Available at: [Link]

-

Methyl Benzoate. PubChem. Available at: [Link]

-

Methyl (2R)-2-(cyclopentylamino)butanoate Properties. U.S. Environmental Protection Agency. Available at: [Link]

-

Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Shaabani-Maleki/07049c69d80327f311c62f2709e15f33666b6c2d]([Link]

-

Vibrational spectroscopy of Methyl benzoate. Royal Society of Chemistry. Available at: [Link]

-

Yang, C., Xia, W., Zhang, X., Li, B., & Gou, B. (2007). Methyl 4-[(1-methylcyclopent-3-en-1-yl)carbonyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 63(11), o4729. Available at: [Link]

-

Methyl 3-(1-cyanoethyl)benzoate. PubChem. Available at: [Link]

-

Chen, Y., Liu, Y., Wang, C., Li, C., & Zhang, H. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Available at: [Link]

-

Benzoic acid, (2-(cyclopentylamino)-1-methyl)ethyl ester, hydrochloride. PubChemLite. Available at: [Link]

-

Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

-

METHYL BENZOATE. precisionFDA. Available at: [Link]

-

Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2023). MDPI. Available at: [Link]

-

1-Methylethyl cyclopentanecarboxylate. PubChem. Available at: [Link]

-

Editorial on the Special Issue “Methyl-Containing Pharmaceuticals”. (2024). MDPI. Available at: [Link]

-

Solved 6. The following IR spectra are from methyl benzoate,... (2021). Chegg.com. Available at: [Link]

-

Methyl Benzoate. The Merck Index Online. Available at: [Link]

-

Pharmaceutical applications of 1,5-benzodiazepines. (2022). ResearchGate. Available at: [Link]

- Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.

-

Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Available at: [Link]

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2018). ResearchGate. Available at: [Link]

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - Benzoic acid, (2-(cyclopentylamino)-1-methyl)ethyl ester, hydrochloride (C15H21NO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology and safety data sheet (SDS) for Methyl (1-cyclopentylethylamino)benzoate

An In-Depth Technical Guide to the Predictive Toxicology and Safe Handling of Methyl (1-cyclopentylethylamino)benzoate

Executive Summary & Statement of Autonomy

This document provides a comprehensive toxicological and safety assessment for Methyl (1-cyclopentylethylamino)benzoate. A thorough search of scientific literature and regulatory databases reveals a significant data gap, with no dedicated Safety Data Sheet (SDS) or toxicological studies publicly available for this specific molecule.

In accordance with the core directive of full editorial control, this guide deviates from a standard SDS template. Instead, it adopts a predictive, first-principles approach grounded in the expertise of a Senior Application Scientist. We will construct a robust safety and handling framework by employing a structure-activity relationship (SAR) and read-across analysis. This involves dissecting the molecule into its core functional components—the methyl anthranilate backbone and the N-substituted cyclopentylethyl group—and leveraging the well-documented toxicological profiles of structurally similar analogues.

This guide is designed for researchers, scientists, and drug development professionals. It explains not only what precautions to take but why they are necessary, fostering a deeper understanding of chemical safety in a data-poor context. All recommendations are based on the principle of ALARP (As Low As Reasonably Practicable) for chemical exposure until empirical data can be generated.

Chemical Identity and Structural Analysis for Read-Across

To build a predictive model, we must first understand the subject molecule's structure and identify appropriate analogues.

-

Subject Molecule: Methyl (1-cyclopentylethylamino)benzoate

-

Molecular Formula: C₁₅H₂₁NO₂

-

Key Structural Features:

-

Methyl Anthranilate Core: A benzene ring with an ester (-COOCH₃) and an amino (-NH-) group in the ortho position. This core is known for its use in fragrances and as a starting material in synthesis.

-

N-Alkyl Substituent: A bulky, lipophilic 1-cyclopentylethyl group attached to the nitrogen atom. This group significantly increases the molecule's size and fat-solubility compared to its parent, methyl anthranilate.

-

Chosen Analogues for Read-Across:

-

Methyl Anthranilate (CAS 134-20-3): The parent molecule. Its data provides a baseline for the toxicity of the core structure. It is generally regarded as having low acute toxicity but can be an eye and skin irritant.

-

N-Ethylanthranilic acid (CAS 2612-81-9): While an acid and not an ester, this analogue provides insight into how N-alkylation can affect the properties of the amino-benzoic core.

-

Cyclohexylamine (CAS 108-91-8): While not a perfect match, data on this cyclic amine can provide insights into the potential hazards of the bulky alkylamine portion of the molecule, particularly regarding skin sensitization and corrosivity.

The central hypothesis of this guide is that the toxicological profile of Methyl (1-cyclopentylethylamino)benzoate will be dominated by the properties of the methyl anthranilate core, but modulated by the increased lipophilicity and steric bulk of the N-alkyl group, potentially increasing skin/membrane interactions.

Predictive Hazard Identification and GHS Classification

Based on the read-across analysis, a provisional GHS (Globally Harmonized System) classification is proposed. This is a conservative estimate designed to ensure user safety in the absence of direct data.

| Hazard Class | Predicted Classification | Rationale and Justification |

| Acute Toxicity (Oral) | Category 5 or Unclassified | Methyl anthranilate exhibits a very low acute oral toxicity (LD50 > 5000 mg/kg in rats). The addition of the alkyl group is unlikely to increase toxicity to a high level. However, it should be treated as potentially harmful if swallowed until tested. |

| Skin Corrosion/Irritation | Category 2 | Methyl anthranilate can be a mild skin irritant. Increased lipophilicity from the N-alkyl group may enhance skin penetration, justifying a more cautious classification as a skin irritant (Warning: Causes skin irritation). |

| Serious Eye Damage/Eye Irritation | Category 2A | Methyl anthranilate is a known eye irritant. This property is unlikely to be diminished by the N-alkylation. Therefore, the compound should be considered to cause serious eye irritation (Warning: Causes serious eye irritation). |

| Skin Sensitization | Category 1 | This is a critical point of caution. While methyl anthranilate itself is not a strong sensitizer, N-alkylation of aromatic amines can sometimes introduce or enhance sensitization potential. Given the lack of data, it is prudent to assume the substance may cause an allergic skin reaction (Warning: May cause an allergic skin reaction). |

| Hazardous to the Aquatic Environment | Category 2 or 3 | Many aromatic amines and esters show some level of aquatic toxicity. The predicted low water solubility and potential for bioaccumulation warrant a classification as toxic or harmful to aquatic life. |

Predictive Toxicological Profile: A Mechanistic View

ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

-

Absorption: The molecule's increased lipophilicity suggests it will be readily absorbed through the skin (dermal route) and the gut (oral route). Inhalation of aerosols or dust would also lead to rapid absorption in the lungs.

-

Distribution: Due to its fat-soluble nature, the compound may distribute into fatty tissues.

-

Metabolism: The primary metabolic pathways are predicted to be:

-

Ester Hydrolysis: The methyl ester group will likely be hydrolyzed by carboxylesterases in the liver and blood plasma to form the corresponding carboxylic acid, which is more water-soluble and easier to excrete.

-

N-Dealkylation or Oxidation: The N-alkyl group may undergo oxidative metabolism via cytochrome P450 enzymes.

-

-

Excretion: The more polar metabolites will be primarily excreted via the urine.

Local and Systemic Effects

-

Skin & Eyes: The primary hazard is expected to be local irritation upon direct contact. As an aromatic amine, the potential for skin sensitization is the most significant concern for researchers who may handle the compound frequently. Sensitization is an immune response that, once initiated, can cause a severe allergic reaction upon subsequent, even minimal, exposure.

-

Systemic Effects: At high doses, systemic effects could potentially target the liver (due to metabolic activity) or the central nervous system, but this is speculative. The low predicted acute toxicity suggests single, low-dose exposures are unlikely to cause significant systemic harm.

Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The "Hierarchy of Controls" is the authoritative framework for mitigating exposure.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

Engineering Controls

-

Primary Containment: All handling of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves (minimum thickness of 5 mil or 0.13 mm) are a suitable choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as Viton™ or a nitrile/neoprene blend should be considered. Always check the glove manufacturer's breakthrough time data.

-

Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. Standard safety glasses are insufficient.

-

Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.

Handling, Storage, and Spill Procedures

-

Handling: Avoid creating dust when handling the solid. Use a micro-spatula and weigh the material onto creased weigh paper or directly into a tared vessel inside the fume hood.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Spill Response:

-

Small Spill (<1 g): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the mixture into a labeled waste container.

-

Large Spill: Evacuate the area and contact institutional Environmental Health & Safety (EHS).

-

Experimental Protocol: Workflow for Safe Solution Preparation

This protocol provides a self-validating system for preparing solutions, minimizing exposure at each step.

Caption: A step-by-step workflow for the safe preparation of solutions from a solid powder.

Detailed Steps:

-

Preparation: Before handling the compound, ensure you are wearing all required PPE (lab coat, goggles, gloves). Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Weighing: Place an analytical balance inside the fume hood. Tare your chosen vessel (e.g., a beaker or flask). Carefully transfer the solid Methyl (1-cyclopentylethylamino)benzoate from its stock bottle to the vessel using a spatula.

-

Solubilization: Using a pipette, add a small amount of the desired solvent to the vessel to wet the powder, which prevents it from becoming airborne. Add the remaining solvent to reach the target volume/concentration. Mix using a magnetic stirrer or gentle swirling.

-

Transfer and Labeling: Transfer the final solution to a suitable, sealable storage container. Immediately label the container with the full chemical name, precise concentration, solvent, preparation date, your initials, and the predicted GHS pictograms (e.g., irritant, health hazard).

-

Decontamination: Decontaminate the spatula and the weighing vessel. Wipe down the surface of the balance and the fume hood sash and work surface with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., weigh paper, wipes, gloves) into the designated solid hazardous waste stream.

-

Final Step: Once the work area is clean, remove your PPE as per laboratory protocol, washing hands thoroughly afterward.

Conclusion

Methyl (1-cyclopentylethylamino)benzoate is a compound with no established toxicological profile. This guide provides the necessary framework for its safe handling by employing a conservative, science-based predictive analysis. The primary hazards are anticipated to be skin and eye irritation, with a notable potential for skin sensitization. All handling must be conducted under the assumption that the compound is hazardous, using stringent engineering controls and appropriate personal protective equipment. The generation of empirical toxicological data, starting with in vitro assays for irritation and sensitization, is strongly recommended to validate and refine this predictive assessment.

References

Note: As no direct data exists for the target compound, these references support the read-across analysis by providing authoritative data on the chosen analogues.

-

**PubChem. (n.d.). Methyl anthranilate. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

-

**U.S. Environmental Protection Agency. (2005). Methyl Anthranilate; Reregistration Eligibility Decision (RED) Fact Sheet. EPA-738-F-05-003. Retrieved February 12, 2024, from [Link] (Note: Direct deep link may change; search for "Methyl Anthranilate RED" on EPA.gov).

-

**PubChem. (n.d.). N-Ethylanthranilic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

-

**PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl (1-cyclopentylethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of Methyl (1-cyclopentylethylamino)benzoate, a compound of interest in pharmaceutical research. We will delve into both theoretical and experimental approaches, emphasizing the causality behind experimental design and the importance of self-validating protocols. This document is intended to serve as a practical resource for scientists and researchers, offering field-proven insights into establishing a robust stability profile for this and similar molecules.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state relative to its constituent parts, dictates the propensity of a drug substance to degrade over time. For Methyl (1-cyclopentylethylamino)benzoate, understanding its thermodynamic landscape is not merely a regulatory formality but a critical step in ensuring that the formulated drug product maintains its intended quality, purity, and potency throughout its lifecycle.

Forced degradation studies are a important part of this process, providing crucial insights into potential degradation pathways and the intrinsic stability of the molecule.[1][2] These studies, conducted under conditions more severe than accelerated stability testing, help in the development and validation of stability-indicating analytical methods.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate these studies to identify degradation products and understand the chemical behavior of the drug substance.[1][3]

This guide will navigate the multifaceted approach to characterizing the thermodynamic stability of Methyl (1-cyclopentylethylamino)benzoate, from foundational principles to advanced analytical techniques.

Molecular Profile: Methyl (1-cyclopentylethylamino)benzoate

To comprehend the stability of Methyl (1-cyclopentylethylamino)benzoate, we must first consider its structural features. The molecule consists of a benzoate ester, a secondary amine, and a cyclopentylethyl substituent. Each of these functional groups presents potential sites for chemical degradation.

-

Benzoate Ester: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding benzoic acid and the corresponding alcohol.

-

Secondary Amine: The amine group can be a site for oxidation, leading to the formation of various degradation products.

-

Cyclopentylethyl Group: While generally stable, the aliphatic portion of the molecule could be susceptible to oxidation under harsh conditions.

Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental work, computational chemistry offers a powerful tool for predicting the thermodynamic stability of organic molecules.[4][5]

Computational Approaches

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure and thermodynamic properties of Methyl (1-cyclopentylethylamino)benzoate and its potential degradation products.[4] These calculations can provide valuable estimates of:

-

Enthalpy of Formation (ΔHf): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔGf): A measure of the spontaneity of the formation of a compound.

-

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Lower BDEs can indicate potential points of instability.[6][7]

While computational predictions require experimental validation, they are invaluable for prioritizing experimental efforts and gaining initial insights into the molecule's stability.[5][8]

Experimental Determination of Thermodynamic Stability

A robust experimental plan is essential for a thorough evaluation of thermodynamic stability. This typically involves a combination of forced degradation studies and calorimetric measurements.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a cornerstone of stability assessment.[1] The objective is to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways.[3][9] This information is critical for developing and validating stability-indicating analytical methods.[1][9]

According to ICH Q1A(R2) guidelines, stress testing should include exposure to:[3]

-

Acid and Base Hydrolysis: Investigates susceptibility to degradation in acidic and basic environments.

-

Oxidation: Assesses the impact of oxidative stress.

-

Thermal Degradation: Evaluates stability at elevated temperatures.[9][10]

-

Photodegradation: Determines sensitivity to light exposure.[9]

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.[3][10]

Objective: To identify the degradation products and pathways of Methyl (1-cyclopentylethylamino)benzoate under various stress conditions.

Materials:

-

Methyl (1-cyclopentylethylamino)benzoate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Forced degradation chamber (for thermal and photolytic stress)

Methodology:

-

Sample Preparation: Prepare a stock solution of Methyl (1-cyclopentylethylamino)benzoate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[10]

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

-

Neutralize the solution with 0.1 N NaOH.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration.

-

Neutralize the solution with 0.1 N HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H2O2.

-

Keep the mixture at room temperature for a specified duration.

-

-

Thermal Degradation:

-

Place a solid sample of Methyl (1-cyclopentylethylamino)benzoate in a controlled temperature oven (e.g., 80°C) for a specified duration.

-

Dissolve the stressed sample in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[11][12]

-

Use a mass spectrometer (MS) detector coupled with the HPLC to identify the mass of the degradation products.[11][12]

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to further elucidate the structure of significant degradation products.[11]

-

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. resolvemass.ca [resolvemass.ca]

- 4. longdom.org [longdom.org]

- 5. reddit.com [reddit.com]

- 6. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. tandfonline.com [tandfonline.com]

- 9. onyxipca.com [onyxipca.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. synergybioscience.com [synergybioscience.com]

Methodological & Application

Step-by-step synthesis of Methyl (1-cyclopentylethylamino)benzoate

This response is structured as a formal Application Note designed for professional research scientists. It focuses on the synthetic methodology (Reductive Amination) required to construct the target molecule, emphasizing reaction mechanism, safety, and purification.

Abstract & Strategic Overview

The synthesis of Methyl (1-cyclopentylethylamino)benzoate involves the N-alkylation of a methyl aminobenzoate core with a hindered secondary alkyl group (1-cyclopentylethyl). Direct alkylation with halides is often prone to over-alkylation and elimination side reactions. Therefore, the preferred synthetic strategy is Reductive Amination .

This protocol utilizes Cyclopentyl methyl ketone and Methyl aminobenzoate (ortho, meta, or para isomer depending on the specific target) as the starting materials. The reaction proceeds through the formation of a ketimine intermediate, followed by selective reduction using Sodium triacetoxyborohydride (STAB) . STAB is selected over Sodium cyanoborohydride due to its lower toxicity and superior selectivity for imines in the presence of esters, preventing unwanted reduction of the benzoate moiety.

Reaction Mechanism & Pathway

The synthesis follows a stepwise mechanism:

-

Condensation: The amine (Methyl aminobenzoate) attacks the carbonyl of Cyclopentyl methyl ketone under chemically dehydrating conditions (acid catalysis) to form a ketimine (Schiff base).

-

Protonation: The imine is protonated to increase electrophilicity.

-

Reduction: The hydride source (STAB) selectively reduces the iminium ion to the secondary amine.

Visualizing the Synthetic Pathway

The following diagram illustrates the reaction flow and critical control points.

Figure 1: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Experimental Protocol

Reagents and Materials

| Reagent | Equiv. | Role | Key Property |

| Methyl Aminobenzoate | 1.0 | Nucleophile | Limiting Reagent |

| Cyclopentyl Methyl Ketone | 1.2 - 1.5 | Electrophile | Excess drives equilibrium |

| Sodium Triacetoxyborohydride | 1.5 - 2.0 | Reductant | Mild, selective for imines |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Activates carbonyl/imine |

| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Aprotic, good solubility |

Step-by-Step Methodology

Step 1: Imine Formation (In Situ)

-

Equip a dry reaction vessel with a magnetic stir bar and a nitrogen inlet.

-

Dissolve Methyl aminobenzoate (1.0 equiv) in 1,2-Dichloroethane (DCE) (concentration ~0.2 M).

-

Add Cyclopentyl methyl ketone (1.2 equiv) followed by Acetic Acid (1.5 equiv).

-

Stir the mixture at room temperature for 30–60 minutes. Note: Formation of the ketimine may be slow due to steric hindrance from the cyclopentyl group; monitoring by TLC is recommended.

Step 2: Selective Reduction

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Caution: Mild gas evolution (hydrogen) may occur.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12–24 hours under nitrogen. Monitor consumption of the starting amine by HPLC or TLC.

Step 3: Work-up and Isolation

-

Quench the reaction by carefully adding saturated aqueous Sodium Bicarbonate (NaHCO₃) solution until pH ~8.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).

-

Combine organic layers and wash with Brine .

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude oil typically contains excess ketone and unreacted amine.

-

Purify via Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20).

-

Isolate the product as a viscous oil or low-melting solid (depending on the isomer).

Critical Quality Attributes (CQA) & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Mechanistic Insight |

| 1H-NMR | Doublet (~1.1 ppm) for methyl group on the linker. Multiplet (~3.5-4.0 ppm) for the CH-N proton. | Confirms the N-alkylation and the integrity of the cyclopentyl ring. |

| IR Spectroscopy | ~1720 cm⁻¹ (Ester C=O), ~3350 cm⁻¹ (Secondary Amine N-H). | Verifies retention of the ester and formation of the secondary amine. |

| HRMS | [M+H]+ peak matching calculated mass. | Confirms molecular formula and absence of over-alkylation. |

Stereochemical Considerations

The product contains a chiral center at the 1-position of the ethyl group. The protocol described yields a racemic mixture . If a specific enantiomer is required, the synthesis must be adapted to use a chiral amine auxiliary or asymmetric hydrogenation catalysts (e.g., Iridium-phosphoramidite complexes), though this is significantly more complex.

Safety & Compliance (HSE)

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable). Handle in a fume hood. Keep dry.

-

Chlorinated Solvents (DCE/DCM): Toxic and potential carcinogens. Use appropriate PPE (fluoroelastomer gloves recommended) and engineering controls.

-

Regulatory Status: While methyl aminobenzoates are common chemical intermediates, researchers must verify that the specific isomer and derivative do not fall under specific local controls for precursor chemicals. This protocol is strictly for legitimate research and development purposes.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

-

PubChem. (n.d.).[1][2] "Methyl benzoate - Compound Summary." National Library of Medicine. Link

Sources

Recrystallization and purification protocols for amino benzoates

Abstract & Scope

The purity of amino benzoate esters (e.g., Benzocaine, Procaine, Tetracaine) is critical for their efficacy and safety as local anesthetics. Impurities such as unreacted p-nitro compounds, oxidation byproducts, and hydrolyzed p-aminobenzoic acid (PABA) can induce toxicity or allergic sensitization. This guide provides field-proven protocols for the purification of amino benzoates, distinguishing between neutral ester recrystallization (solvent/anti-solvent) and hydrochloride salt formation .

Physicochemical Basis of Purification

Successful isolation relies on exploiting the amphoteric nature of the amino group and the lipophilicity of the ester tail.

Solubility Profiles

| Compound Form | Water Solubility | Organic Solubility (EtOH, Et2O) | Purification Strategy |

| Free Base (e.g., Benzocaine) | Low / Sparingly Soluble | High | Solvent/Anti-solvent Recrystallization (Ethanol/Water). |

| HCl Salt (e.g., Procaine HCl) | High | Moderate to Low | Precipitation via non-polar anti-solvent (Ether/Acetone) or cooling. |

| Impurity: PABA | Moderate (pH dependent) | High | Alkaline Wash (converts to soluble benzoate salt). |

The "Oiling Out" Phenomenon

Amino benzoates have relatively low melting points (Benzocaine

Pre-Purification: The Acid-Base Wash

Critical Step: Before recrystallization, chemical impurities must be removed via liquid-liquid extraction. Recrystallization alone is often insufficient to remove PABA due to co-crystallization.

Workflow:

-

Dissolve crude amino benzoate in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Wash 1 (Alkaline): Wash with 10% Sodium Carbonate (

). -

Wash 2 (Neutral): Wash with Brine (

) to remove residual base and dry the organic layer. -

Evaporation: Remove solvent to yield the "Pre-Purified Solid."

Protocol A: Recrystallization of Neutral Esters (Benzocaine)

Target: Ethyl 4-aminobenzoate (Benzocaine) Method: Mixed-Solvent Recrystallization (Ethanol/Water)

Materials

-

Crude Benzocaine (Pre-purified)

-

Solvent: Ethanol (95% or Absolute)

-

Anti-solvent: Distilled Water

-

Activated Charcoal (Norit)

-

Hot plate, Erlenmeyer flasks, Buchner funnel

Step-by-Step Procedure

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (

) to dissolve.-

Note: Use a steam bath or water bath; avoid open flame due to flammability.

-

-

Decolorization (Optional): If the solution is yellow/brown (oxidation products), add activated charcoal (1-2% w/w). Boil gently for 2 minutes.

-

Caution: Never add charcoal to a superheated solution; it will foam over. Cool slightly first.

-

-

Hot Filtration: Filter through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal and insoluble particulates. Return filtrate to a clean flask.

-

Cloud Point Induction: Maintain filtrate at boiling. Add hot distilled water dropwise via pipette.

-

Stop: The moment a permanent turbidity (cloudiness) persists.

-

Clear: Add a few drops of Ethanol to just clear the solution again.

-

-

Crystallization: Remove from heat. Allow to cool to room temperature undisturbed .

-

Deep Cooling: Once at room temperature, place in an ice bath (

) for 15 minutes to maximize yield. -

Isolation: Filter crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.

-

Drying: Air dry or vacuum dry at

.

Protocol B: Salt Formation & Purification (Procaine HCl)

Target: Procaine Hydrochloride Method: Anhydrous Precipitation

Many amino benzoates are oils at room temperature (e.g., Procaine base) or require salt formation for bioavailability.

Step-by-Step Procedure

-

Solvation: Dissolve the amino benzoate base in a small volume of dry Ethanol or dry Diethyl Ether.

-

Acidification:

-

Precipitation: The hydrochloride salt is insoluble in ether and will precipitate immediately as a white solid.

-

Recrystallization of Salt:

Process Visualization

General Purification Workflow

The following diagram illustrates the decision logic between the Free Base and Salt pathways.

Figure 1: Decision tree for purification based on the desired final physicochemical form.

Quality Control & Validation

Every batch must be validated against standard metrics.

| Test | Acceptance Criteria (Benzocaine) | Method |

| Melting Point | Capillary Method | |

| TLC Purity | Single spot ( | Silica Gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (3:1) |

| Appearance | White crystalline needles | Visual Inspection |

| IR Spectroscopy | N-H stretch ( | FTIR (KBr Pellet) |

Troubleshooting "Oiling Out"

If the product forms an oil layer upon water addition:

-

Reheat until the oil redissolves.

-

Add a small amount of Ethanol .[1]

-

Seed the solution with a pure crystal of the target compound.

-

Cool more slowly (wrap flask in a towel).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amino benzoate synthesis and recrystallization).

-

Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan. (Foundational protocols for Benzocaine preparation).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2337, Benzocaine. (Physicochemical property verification).

-

Adams, R., et al. (1941). Organic Syntheses, Coll. Vol. 1. (Specific reference for p-aminobenzoic acid derivatives).

-

BenchChem. (2025).[7] Synthesis of Procaine Hydrochloride from p-Nitrobenzoyl Chloride. (Protocol for salt formation).[7][8][9]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. US3037046A - Benzocaine process - Google Patents [patents.google.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. pubs.acs.org [pubs.acs.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. rubingroup.org [rubingroup.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

Application Note: Storage and Handling of Light-Sensitive Benzoate Esters

Introduction

Benzoate esters are a class of organic compounds widely utilized in the pharmaceutical, cosmetic, and food industries as preservatives, plasticizers, and fragrance ingredients. Despite their general chemical stability, many benzoate esters exhibit sensitivity to light, particularly in the ultraviolet (UV) spectrum. Exposure to light can initiate photodegradation, leading to a loss of potency, altered physical properties, and the formation of potentially harmful degradants.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of light-sensitive benzoate esters to ensure their integrity, stability, and safety. Furthermore, it outlines detailed protocols for assessing their photostability in accordance with international guidelines.

The "Why": Understanding the Photodegradation of Benzoate Esters

The photosensitivity of benzoate esters is rooted in their chemical structure, which allows for the absorption of photons, leading to electronically excited states. These excited molecules can then undergo various photochemical reactions, resulting in degradation. The primary mechanisms of photodegradation for benzoate esters include:

-

Photoenolization: Certain benzoate esters can undergo intramolecular hydrogen abstraction to form photoenols, which are transient species that can then react further.[2]

-

Hydrogen Abstraction: In the presence of a hydrogen-donating solvent or other molecules, excited benzoate esters can abstract a hydrogen atom, initiating a radical chain reaction.[3]

-

Cycloaddition: With certain unsaturated compounds, excited benzoate esters can undergo [2+2] cycloaddition reactions.[3]

-

Homolytic Cleavage: High-energy UV light can induce the breaking of bonds within the benzoate ester molecule, leading to the formation of free radicals that can propagate further degradation.

These degradation pathways can be influenced by several factors, including the wavelength and intensity of the light source, the presence of oxygen, the solvent system, and the specific chemical structure of the benzoate ester. For instance, the presence of a photosensitizer can accelerate the degradation of benzyl benzoate when exposed to sunlight.[1]

Core Principles for Storage and Handling

To mitigate the risks associated with photodegradation, a systematic approach to the storage and handling of light-sensitive benzoate esters is essential. The following principles are based on established best practices for handling photosensitive chemicals.

Storage Conditions

Proper storage is the first line of defense against photodegradation. The following table summarizes the key storage requirements:

| Parameter | Recommendation | Rationale |

| Containers | Use amber glass bottles or vials, or containers made of opaque materials. For highly sensitive compounds, wrapping the container in aluminum foil provides an additional layer of protection. | Amber glass effectively blocks most UV and short-wavelength visible light, which are the primary drivers of photodegradation.[4] |

| Temperature | Store at the temperature recommended on the product's safety data sheet (SDS). Typically, this is in a cool, dry place away from direct heat sources. | While light is the primary concern, elevated temperatures can accelerate chemical degradation reactions, including those initiated by light. |

| Atmosphere | For particularly sensitive esters or for long-term storage, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. | Oxygen can participate in photo-oxidative degradation pathways, leading to a more complex mixture of degradants. |

| Location | Store in a designated, well-ventilated cabinet or storage area away from direct sunlight and strong artificial light sources.[5] | This minimizes accidental exposure to light during routine laboratory operations. |

Handling Procedures

When working with light-sensitive benzoate esters, it is crucial to minimize their exposure to light at every step.

-

Work Area: Whenever possible, handle these compounds in a dimly lit area or under red or yellow light, which has a longer wavelength and is less energetic.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including UV-blocking safety glasses, gloves, and a lab coat.

-

Aliquoting: If a large stock of a benzoate ester is to be used over time, it is advisable to prepare smaller aliquots. This practice minimizes the repeated exposure of the entire stock to light and potential contaminants each time it is used.

-

During Experiments: When conducting experiments, cover flasks, beakers, and other vessels containing the benzoate ester with aluminum foil or use amber-colored glassware.

Protocols for Photostability Testing

Assessing the photostability of benzoate esters is a critical step in drug development and formulation to ensure product quality and safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for photostability testing, specifically in document Q1B.[6]

Overview of ICH Q1B Photostability Testing

The ICH Q1B guideline outlines a systematic approach to photostability testing, which includes both forced degradation studies and confirmatory studies.[6][7]

-

Forced Degradation Studies: These studies are designed to deliberately degrade the sample to evaluate its overall photosensitivity, identify potential degradation products, and develop and validate analytical methods.[6][7]

-

Confirmatory Studies: These are performed under standardized conditions to determine the photostability characteristics of the drug substance or product and to identify the need for light-protective packaging and labeling.[6]

The following diagram illustrates the workflow for photostability testing according to ICH Q1B.

Caption: A systematic approach to photostability testing.

Experimental Protocol: Forced Photodegradation Study

This protocol outlines a general procedure for conducting a forced photodegradation study on a benzoate ester.

Objective: To induce degradation of the benzoate ester to identify degradation products and validate an analytical method.

Materials:

-

Benzoate ester sample

-

Solvent (e.g., methanol, acetonitrile, or a formulation blank)

-

Chemically inert and transparent containers (e.g., quartz cuvettes or vials)[7]

-

Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)[7]

-

Calibrated radiometer/lux meter

-

Dark control sample wrapped in aluminum foil

-

HPLC-UV/DAD or GC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of the benzoate ester in the chosen solvent at a known concentration. Place the solution in the transparent containers. Prepare a dark control sample by wrapping an identical container in aluminum foil.[8]

-

Exposure: Place the samples and the dark control in the photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]

-

Sampling: Withdraw aliquots of the exposed and dark control samples at appropriate time intervals.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to quantify the amount of the parent benzoate ester and detect the formation of any degradation products.

Analytical Methodologies

The choice of analytical technique is crucial for accurately assessing the photostability of benzoate esters. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.[9]

3.3.1. HPLC-UV Method for Quantification

Principle: This method separates the benzoate ester from its degradation products based on their differential partitioning between a stationary phase and a mobile phase. The concentration is quantified by measuring the absorbance of UV light.

Typical HPLC Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by the UV absorbance maximum of the specific benzoate ester (typically around 230-270 nm). |

| Injection Volume | 10-20 µL |

Sample Preparation for HPLC:

-

Dilute the sample from the photostability study with the mobile phase to a concentration within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

3.3.2. GC-MS Method for Identification of Degradation Products

Principle: This technique separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio. It is particularly useful for identifying unknown degradation products.

Typical GC-MS Parameters:

| Parameter | Specification |

| Column | A non-polar or medium-polarity capillary column (e.g., HP-5ms). |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless, depending on the concentration of the analytes. |

| Temperature Program | An optimized temperature ramp to ensure good separation of all components. |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Sample Preparation for GC-MS:

-

For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary to extract the benzoate ester and its degradation products.

-

The organic extract is then concentrated and may require derivatization to improve the volatility of polar degradation products before injection.

Data Interpretation and Reporting

The data from photostability studies should be carefully analyzed to determine the extent of degradation and the nature of the degradation products.

-

Quantitative Analysis: Calculate the percentage of the remaining benzoate ester at each time point compared to the initial concentration and the dark control.

-

Qualitative Analysis: Identify the major degradation products using techniques like mass spectrometry.

-

Reporting: The results should be summarized in a comprehensive report that includes the experimental conditions, analytical methods, and a discussion of the photostability of the benzoate ester.

The following diagram illustrates a typical decision-making process based on the outcomes of photostability testing.

Caption: Decision-making based on photostability testing results.

Conclusion

The light sensitivity of benzoate esters necessitates careful consideration of their storage and handling to maintain their quality, efficacy, and safety. By understanding the fundamental principles of photodegradation and implementing robust storage and handling protocols, researchers and drug development professionals can minimize the risk of product degradation. Adherence to established guidelines for photostability testing, such as ICH Q1B, is essential for regulatory compliance and for ensuring that products are adequately protected from the deleterious effects of light exposure.

References

- Kirschmayr, R., et al. (1982). Generation of yellow products during UV-curing of various photoinitiators. Journal of Photochemistry, 20(2), 145-155.

- Yang, N. C., & Shani, A. (1968). Photochemical reactions of methyl benzoate.

- W. Arthur Green. (2010).

- Peter, J., & Scaiano, J. C. (2005). Photoenolization of 2-(2-Methyl Benzoyl) Benzoic Acid, Methyl Ester: Effect of E Photoenol Lifetime on the Photochemistry. The Journal of Organic Chemistry, 70(7), 2736–2743.

- BenchChem. (2025).

- Wang, R., et al. (2021). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 41(5), 823-829.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.

-

IAGIM. (n.d.). Photostability. Retrieved from [Link]

- Thermo Fisher Scientific. (2023).

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- Asian Journal of Applied Science and Technology. (2018).

- Agilent. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]

- ResearchGate. (2011). PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES.

- Royal Society of Chemistry. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp 3 )–H fluorinations. Chemical Science, 13(46), 13783–13791.

- DiVA. (2022). Analytical Methods for High Molecular Weight UV Stabilizers.

- ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Journal of Chemical Metrology, 14(1), 1-10.

- ResearchGate. (2019).

- Vaia. (n.d.).

- Pharmaguideline. (2015). Protection of Light Sensitive Products.

- YouTube. (2021).

- IJSDR. (2021).

- Journal of the American Oil Chemists' Society. (1983).

- Ataman Kimya. (n.d.).

- MDPI. (2023).

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- Chem LibreTexts. (2020). 22.6: Ester Chemistry.

- ACS Publications. (2024). Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium.

- AZoM. (2015).

- Wikipedia. (n.d.).

- National Institute of Standards and Technology. (n.d.).

Sources

- 1. Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS - AMOLF [amolf.nl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photochemical reactions of methyl benzoate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ikev.org [ikev.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Identification of common impurities in Methyl (1-cyclopentylethylamino)benzoate synthesis

<

A Guide to Identifying and Mitigating Common Impurities

Welcome to the Technical Support Center for the synthesis of Methyl (1-cyclopentylethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic process. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of Methyl (1-cyclopentylethylamino)benzoate, a tertiary amine, is typically achieved through a reductive amination reaction. This process involves the condensation of a primary amine, Methyl 4-aminobenzoate, with a ketone, cyclopentyl methyl ketone, to form an imine intermediate, which is subsequently reduced to the final product. While this is a robust and widely used method, awareness of potential side reactions and impurity formation is crucial for ensuring the final product's purity and quality.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Methyl (1-cyclopentylethylamino)benzoate?

A1: The most common impurities can be categorized as follows:

-

Unreacted Starting Materials: Residual Methyl 4-aminobenzoate and cyclopentyl methyl ketone.

-

Intermediate Impurities: The imine formed from the condensation of the two starting materials can persist if the reduction step is incomplete.[2]

-

By-products from Side Reactions:

-

Alcohol By-product: The reducing agent can potentially reduce the cyclopentyl methyl ketone to 1-cyclopentylethanol. This is more likely with less selective reducing agents.[3]

-

Over-alkylation Products: While less common in this specific synthesis due to the use of a secondary amine in the making, it's a possibility in related reactions.

-

-

Reagent-related Impurities: Impurities originating from the starting materials or reagents themselves.

-

Degradation Products: The final product or intermediates may degrade under certain conditions (e.g., prolonged exposure to acid or heat).

Q2: What are the primary sources of these impurities?

A2: Understanding the origin of impurities is key to their prevention:

-

Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or a depleted reducing agent can lead to the presence of unreacted starting materials and the imine intermediate.[4]

-

Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the ketone starting material.[3][5] A milder, more selective agent like sodium triacetoxyborohydride (STAB) is often preferred as it preferentially reduces the iminium ion.[3][6]

-

Reaction Conditions:

-

pH: A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[3][4] If the pH is too low, the starting amine can be protonated, rendering it non-nucleophilic.[4]

-

Water Content: Water can hydrolyze the imine intermediate, shifting the equilibrium away from product formation.[4] Using a dehydrating agent or azeotropic removal of water can mitigate this.[3]

-

-

Purity of Starting Materials: Impurities in the initial Methyl 4-aminobenzoate or cyclopentyl methyl ketone can carry through the synthesis or even interfere with the reaction.

Q3: How can I minimize the formation of these impurities?

A3: A combination of careful planning and execution is essential:

-

Optimize Reaction Conditions:

-

Reducing Agent: Employ a selective reducing agent such as sodium triacetoxyborohydride (STAB) to minimize the reduction of the starting ketone.[6][7][8]

-

Stoichiometry: Use a slight excess of the amine or a stoichiometric amount to discourage side reactions.[3]

-

pH Control: Maintain a weakly acidic pH to facilitate imine formation without deactivating the amine.[9]

-

Water Removal: Consider the use of molecular sieves or a Dean-Stark apparatus if imine formation is sluggish.[3]

-

-

Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product and any by-products.[7]

-

Purification: A robust purification strategy, such as column chromatography or recrystallization, is crucial for removing any remaining impurities.

Troubleshooting Guide

Q4: My reaction is incomplete, with significant amounts of starting materials remaining. What should I do?

A4: Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters:

-

Check the Reducing Agent: The reducing agent may have degraded. Use a fresh batch or test its activity on a simpler substrate.

-

Verify Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate. If imine formation is the issue, consider the following:

-

pH Adjustment: Ensure the pH is in the optimal range (4-5).

-

Water Scavenging: Add a dehydrating agent like magnesium sulfate or molecular sieves.

-

-

Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Monitor progress by TLC or HPLC.

Q5: I'm observing an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?

A5: Identifying unknown peaks is a critical part of process development. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.[10][11][12]

-

Mass Spectrometry Data: Analyze the mass spectrum of the unknown peak. The molecular ion peak will give you the molecular weight of the impurity, and the fragmentation pattern can provide clues about its structure.

-

Compare with Potential Impurities: Based on the reaction mechanism and potential side reactions, predict the structures of likely impurities and compare their expected mass spectra with the experimental data.

-

Reference Standards: If a potential impurity is commercially available, run a reference standard to confirm its identity by comparing retention times and mass spectra.

Analytical Methodologies

A robust analytical method is essential for monitoring the reaction and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose.

Protocol: HPLC Purity Analysis

This method is a starting point and may require optimization for your specific system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway for the synthesis of Methyl (1-cyclopentylethylamino)benzoate and the formation of a key potential impurity.

Caption: Synthesis pathway and potential side reaction.

Summary of Common Impurities

| Impurity | Structure | Source | Analytical Detection |

| Methyl 4-aminobenzoate | C₈H₉NO₂ | Unreacted Starting Material | HPLC, GC-MS |

| Cyclopentyl methyl ketone | C₇H₁₂O | Unreacted Starting Material | HPLC, GC-MS |

| Imine Intermediate | C₁₅H₁₉NO₂ | Incomplete Reduction | HPLC, GC-MS |

| 1-Cyclopentylethanol | C₇H₁₄O | Ketone Over-reduction | GC-MS |